5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a substituted anilino-methylidene group at the 5-position of the 1,3-dioxane-4,6-dione core. The compound features a 4-methoxy-2-nitroaniline substituent, which imparts distinct electronic and steric properties. Its molecular formula is C₁₃H₁₃N₃O₇, with a molecular weight of 323.26 g/mol.
Synthesis:
The compound is synthesized via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-methoxy-2-nitroaniline in the presence of a dehydrating agent, such as methyl orthoformate, under reflux conditions . This method aligns with protocols for analogous compounds, where the aniline derivative’s reactivity is influenced by electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups .
Applications: Like related Meldrum’s acid derivatives, this compound serves as a key intermediate in synthesizing heterocyclic systems, particularly 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer activities .
Properties
IUPAC Name |
5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7/c1-14(2)22-12(17)9(13(18)23-14)7-15-10-5-4-8(21-3)6-11(10)16(19)20/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHGMFLGHIDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable dioxane derivative under controlled conditions. One common method involves the use of a Schiff base reaction, where the aniline derivative reacts with a dioxane aldehyde in the presence of a catalyst such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to corresponding amines.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: New compounds with different functional groups replacing the original methoxy group.
Scientific Research Applications
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring structure also plays a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of Meldrum’s acid derivatives arises from variations in the substituents at the 5-position. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic Effects of Substituents: The nitro group in the 4-methoxy-2-nitroanilino derivative enhances electrophilicity at the methylidene carbon, facilitating nucleophilic attacks in quinolone synthesis. This contrasts with the chloro substituent in the 2-chloro-4-nitro analog, which provides steric bulk but similar electronic effects . Methoxy groups (e.g., in the target compound) improve solubility in polar solvents compared to halogenated analogs .
Crystallographic Behavior: The 2-chloro-4-nitroanilino derivative crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 13.5850 Å, b = 7.2100 Å, c = 16.9990 Å . In contrast, the 3-fluorophenylamino analog adopts a similar monoclinic system but with shorter bond lengths (C=O: 1.198 Å vs. 1.210 Å in the chloro-nitro compound), reflecting electronic differences .
Biological Relevance: Hydroxybenzylidene derivatives (e.g., 5-(4-hydroxybenzylidene)) exhibit antioxidant activity due to phenolic -OH groups, unlike nitro- or halogen-substituted analogs . Alkylidene derivatives with hydroxyl groups (e.g., 5-(1-hydroxy-4-methylpentylidene)) show acetylcholinesterase inhibition, attributed to hydrogen-bonding interactions with enzyme active sites .
Synthetic Flexibility: The target compound’s nitro group allows further reduction to amines (e.g., using SnCl₂ ), enabling diversification into bioactive quinolones. This contrasts with stable alkoxy or alkyl substituents, which are less reactive .
Research Findings and Implications
Biological Activity
The compound 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 25165-69-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C14H14N2O7
- Molecular Weight : 322.27 g/mol
- Structural Characteristics : The compound features a dioxane ring and a nitroaniline moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro studies targeting microbial and cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.4 µM | |
| Staphylococcus aureus | 15.0 µM | |
| Bacillus subtilis | 18.5 µM | |
| Bacillus cereus | 20.0 µM |
The compound showed greater efficacy against Gram-negative bacteria compared to Gram-positive strains, likely due to structural differences in their cell walls that affect permeability.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer effects on various human cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
The selectivity index (SI) indicates the compound's potential as a therapeutic agent, with higher values suggesting a favorable safety profile compared to normal cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of various derivatives of Meldrum’s acid, including the target compound. Results demonstrated significant inhibition against E. coli and S. aureus at concentrations as low as 12.4 µM .
- Cancer Cell Line Evaluation : In another study focusing on anticancer activity, the compound was tested against multiple cancer cell lines using the MTT assay to determine cell viability post-treatment. The results indicated that the compound effectively reduced cell viability in HeLa and A549 cells with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : Molecular docking studies were performed to understand the interaction of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies revealed strong binding affinities to DNA and topoisomerase II beta, suggesting mechanisms through which the compound exerts its anticancer effects .
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound contains a 1,3-dioxane-4,6-dione (Meldrum’s acid) core with a (4-methoxy-2-nitroanilino)methylidene substituent. Key characterization methods include:
- X-ray crystallography : Determines bond lengths, angles, and ring conformations (e.g., envelope conformation with C4 as the flap in the dioxane ring) .
- NMR/IR spectroscopy : Identifies functional groups like the nitro (-NO₂), methoxy (-OCH₃), and enamine linkages .
- Elemental analysis : Confirms molecular formula (C₁₅H₁₅N₂O₇) and purity.
Q. What synthetic strategies are effective for preparing this compound?
A common approach involves:
Condensation reactions : Reacting Meldrum’s acid derivatives with aromatic aldehydes or amines under acidic or catalytic conditions. For example, malonic acid and acetic anhydride are used to form the dioxane ring, followed by reaction with substituted benzaldehydes .
Green synthesis : Solvent-free or aqueous conditions to minimize waste, as seen in similar 5-arylmethylene-dioxane-dione syntheses .
Crystallization : Slow evaporation of petroleum ether/ethyl acetate mixtures yields single crystals for structural analysis .
Advanced Research Questions
Q. How does the electronic nature of substituents influence reactivity in Meldrum’s acid derivatives?
The electron-withdrawing nitro group and electron-donating methoxy group on the aniline ring create a push-pull system, stabilizing the enamine structure and enhancing electrophilic reactivity. This impacts:
Q. How can contradictions in spectral or crystallographic data be resolved?
Discrepancies may arise from:
- Conformational flexibility : The dioxane ring’s envelope conformation varies with substituents, affecting bond angles .
- Polymorphism : Different crystallization solvents (e.g., DMF vs. ethyl acetate) can yield distinct crystal packing .
Resolution : Use complementary techniques (e.g., DFT calculations to predict stable conformers, or variable-temperature NMR to study dynamic behavior).
Q. What are the challenges in analyzing tautomeric equilibria or isomerism in this compound?
The enamine structure may exhibit keto-enol tautomerism or E/Z isomerism. Methodological considerations include:
- Dynamic NMR : To detect slow-exchange tautomers .
- X-ray diffraction : Confirms the dominant tautomer in the solid state (e.g., enamine form in related structures) .
Methodological Considerations
Q. How to optimize reaction conditions for high yield and purity?
Q. What safety protocols are critical during synthesis?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., acetic anhydride) .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., ammonia) .
- Waste disposal : Segregate organic waste and consult certified agencies for nitro-containing byproducts .
Applications in Drug Discovery
Q. How does this compound serve as an intermediate for bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
